3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide
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Overview
Description
“3-Chloro-5-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C7H7ClFNO3S . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-fluoro-4-methoxybenzenesulfonamide” consists of a benzene ring substituted with a chloro group, a fluoro group, a methoxy group, and a sulfonamide group .
Scientific Research Applications
Enantioselective Synthesis and Fluorination Reagents
One of the key applications of derivatives similar to 3-Chloro-5-fluoro-4-methoxybenzenesulfonamide is in enantioselective synthesis. For example, N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been developed as a sterically demanding electrophilic fluorinating reagent, improving enantioselectivity in specific organic reactions. This advancement highlights the potential of 3-Chloro-5-fluoro-4-methoxybenzenesulfonamide derivatives in enhancing the selectivity of chemical syntheses, particularly in creating chiral molecules with high enantioselectivity (Yasui et al., 2011).
Photodynamic Therapy and Fluorophore Development
Compounds structurally related to 3-Chloro-5-fluoro-4-methoxybenzenesulfonamide have been explored for their potential in photodynamic therapy (PDT) and as fluorophores. For instance, Zinquin-related fluorophores, which share a resemblance in their sulfonamide component, have been studied for their capacity to form fluorescent complexes with Zn(II). These complexes exhibit significant photophysical properties, suggesting the utility of 3-Chloro-5-fluoro-4-methoxybenzenesulfonamide derivatives in developing new fluorescent probes for biological applications (Kimber et al., 2003).
Molecular Dynamics and Quantum Chemical Studies
The structural attributes of 3-Chloro-5-fluoro-4-methoxybenzenesulfonamide derivatives also facilitate their study in molecular dynamics and quantum chemical analyses. These studies aim to understand the interaction mechanisms at the molecular level, offering insights into the compound's reactivity, stability, and potential as a corrosion inhibitor or in other applications requiring specific molecular interactions (Kaya et al., 2016).
Anticancer and Biological Activity
Research into the biological activity of sulfonamide derivatives, including those related to 3-Chloro-5-fluoro-4-methoxybenzenesulfonamide, has identified significant potential in anticancer treatments. These compounds have shown promising results in cell-based screens and gene expression studies, hinting at their application in novel oncology therapies. The structural characteristics of these sulfonamides play a crucial role in their activity as cell cycle inhibitors, offering a pathway for the development of new anticancer agents (Owa et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .
Mode of Action
By doing so, they inhibit the production of dihydrofolic acid, a precursor to folic acid, thereby disrupting bacterial growth and multiplication .
Biochemical Pathways
As a sulfonamide, it likely impacts the folic acid synthesis pathway in bacteria, leading to their inability to synthesize nucleic acids and proteins, which are crucial for their growth and survival .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound likely leads to the inhibition of bacterial growth and multiplication by disrupting the synthesis of folic acid, a crucial component for bacterial survival .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of many chemical compounds .
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWUXONKYYJFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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